N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC9867847
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N6O2S |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H20N6O2S/c1-3-11-25-18(15-12-20-9-10-21-15)23-24-19(25)28-13-17(26)22-14-7-5-6-8-16(14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26) |
| Standard InChI Key | MIUSYTMTYLMVSJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Framework
The compound features a multifunctional architecture combining an N-(2-ethoxyphenyl)acetamide moiety linked via a sulfanyl bridge to a 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole heterocycle. The ethoxyphenyl group contributes aromaticity and electron-donating effects, while the triazole-pyrazine system introduces nitrogen-rich heteroaromaticity and π-conjugation. The propenyl substituent at the triazole’s 4-position enhances steric bulk and potential reactivity for further functionalization .
Key Functional Groups:
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Ethoxy Group (-OCH₂CH₃): Ortho-substituted on the phenyl ring, influencing solubility and steric interactions .
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Acetamide (-NHCOCH₃): Provides hydrogen-bonding capacity and metabolic stability .
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1,2,4-Triazole: A five-membered ring with three nitrogen atoms, conferring rigidity and coordination potential .
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Pyrazine: A six-membered diazine ring enhancing electronic delocalization .
Spectroscopic Signatures
Spectral data for analogous triazole-acetamide derivatives reveal characteristic patterns:
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FT-IR: Strong absorption at ~1650–1680 cm⁻¹ (amide C=O stretch) , ~1250 cm⁻¹ (C-O-C of ethoxy) , and ~2550 cm⁻¹ (S-H stretch in sulfanyl groups) .
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¹H NMR: Distinct signals include δ 1.3–1.5 ppm (ethoxy CH₃), δ 3.3–3.5 ppm (methoxy or acetamide CH₃), and δ 6.8–7.5 ppm (aromatic protons) .
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Mass Spectrometry: Molecular ion peaks ([M]⁺) align with theoretical masses, with fragmentation pathways involving loss of ethoxy (-46 amu) or propenyl (-41 amu) groups .
Synthetic Methodologies
Stepwise Synthesis
The compound is synthesized through sequential nucleophilic substitution and cyclization reactions, as demonstrated in analogous triazole derivatives :
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Formation of 4-Amino-5-(Pyrazin-2-yl)-4H-1,2,4-Triazole-3-Thiol:
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N-Acylation with Propenyl Group:
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Sulfanyl-Acetamide Coupling:
Critical Parameters:
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Solvent Choice: Anhydrous dioxane minimizes hydrolysis of acid chlorides .
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Stoichiometry: A 1:1.2 molar ratio of triazole-thiol to chloroacetamide ensures complete conversion .
Purification and Yield Optimization
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Recrystallization: Ethanol/water mixtures (7:3) yield crystals with >95% purity .
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Column Chromatography: Silica gel with hexane:ethyl acetate gradients (8:2 to 6:4) resolves unreacted intermediates .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic ethoxyphenyl group .
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Thermal Stability: Decomposition above 220°C, as observed in differential scanning calorimetry (DSC) of related compounds .
Comparative Analysis with Analogues
Biological Activity and Applications
Agricultural Chemistry
Structural analogs demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control . The propenyl group could enhance soil mobility compared to non-allylated derivatives .
Toxicological and Environmental Considerations
Ecotoxicity
GreenScreen® assessments of related ethoxyphenyl acetamides classify them as Very High hazard for chronic aquatic toxicity (EC₅₀ < 1 mg/L) . Persistence (t₁/₂ > 60 days in water) raises concerns about bioaccumulation .
Human Health Hazards
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